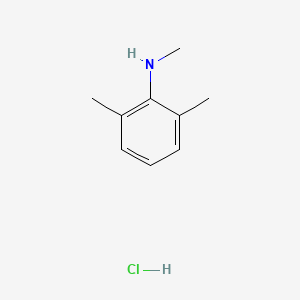N,2,6-Trimethylaniline hydrochloride
CAS No.: 70522-62-2
Cat. No.: VC2460264
Molecular Formula: C9H14ClN
Molecular Weight: 171.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70522-62-2 |
|---|---|
| Molecular Formula | C9H14ClN |
| Molecular Weight | 171.67 g/mol |
| IUPAC Name | N,2,6-trimethylaniline;hydrochloride |
| Standard InChI | InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H |
| Standard InChI Key | GIWCHKXBXYCETK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC.Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC.Cl |
Introduction
Chemical Identity and Structure
N,2,6-Trimethylaniline hydrochloride (CAS No. 70522-62-2) is composed of an aniline core with methyl substituents at the N, 2, and 6 positions, forming a salt with hydrogen chloride. The molecular formula is C9H14ClN with a molecular weight of 171.67 g/mol .
The parent compound, N,2,6-trimethylaniline (CAS No. 767-71-5), has a molecular formula of C9H13N and a molecular weight of 135.21 g/mol . The addition of HCl to form the salt significantly alters the compound's physicochemical properties while maintaining the core structural features.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Number | 70522-62-2 |
| IUPAC Name | N,2,6-trimethylaniline;hydrochloride |
| Molecular Formula | C9H14ClN |
| Molecular Weight | 171.67 g/mol |
| InChI | InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H |
| InChIKey | GIWCHKXBXYCETK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC.Cl |
| Parent Compound | N,2,6-trimethylaniline (CAS 767-71-5) |
The structure reveals a typical arrangement for amine hydrochlorides, with the chloride counter-ion balancing the positive charge on the protonated nitrogen . The methyl groups at positions 2 and 6 create steric hindrance around the amine functionality, which can influence both reactivity and physical properties.
Spectroscopic Characterization
The spectra of similar compounds like 2,4,6-trimethylaniline show distinctive patterns in:
-
¹H NMR: Signals for aromatic protons (6.5-7.0 ppm), N-H protons (3.5-4.5 ppm), and methyl groups (2.0-2.5 ppm)
-
Mass spectrometry: Major fragments including the molecular ion and characteristic fragmentation patterns
For the hydrochloride salt, these spectra would exhibit shifts consistent with protonation of the nitrogen atom, particularly:
-
Downfield shift of signals associated with the amino group in NMR
-
Changed fragmentation patterns in mass spectrometry
-
Characteristic N-H stretching bands in IR spectra
These spectroscopic characteristics serve as valuable analytical markers for identification and purity assessment.
| Parameter | Details |
|---|---|
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) |
| Target Organs | Blood, Liver |
| Special Concerns | Methemoglobinemia risk |
| Proper Storage | Store under inert atmosphere (argon) |
| Emergency Limits | TEEL-1: 0.26 mg/m³, TEEL-2: 2.9 mg/m³, TEEL-3: 10 mg/m³ |
| Occupational Exposure Band | E (≤0.1 ppm) |
Proper handling procedures include:
-
Use of appropriate personal protective equipment
-
Adequate ventilation
-
Storage under inert atmosphere
-
Avoidance of skin contact and inhalation
Research Significance and Future Directions
N,2,6-Trimethylaniline hydrochloride represents an important compound within the class of substituted anilines, with several aspects worthy of further investigation:
-
Structure-Activity Relationships:
-
The influence of the N-methyl group on reactivity compared to other trimethylanilines
-
Effects of the 2,6-dimethyl substitution pattern on steric properties
-
-
Synthetic Methodologies:
-
Development of more efficient and selective synthesis routes
-
Green chemistry approaches to reduce environmental impact
-
-
Applications Development:
-
Exploration of potential catalytic applications
-
Investigation of pharmaceutical applications based on biological activity profiles
-
-
Toxicological Research:
-
Comprehensive assessment of long-term health effects
-
Mechanistic studies on metabolism and biotransformation
-
The unique structural features of this compound, particularly the N-methyl group combined with the 2,6-dimethyl substitution pattern, provide interesting opportunities for comparative studies with other substituted anilines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume